Potassium dodecylbenzenesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

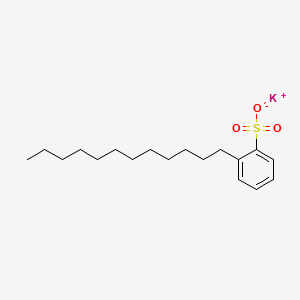

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;2-dodecylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3S.K/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJXWMZKBLUOLQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29KO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear blue-green liquid; | |

| Record name | Benzenesulfonic acid, dodecyl-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium dodecylbenzenesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8774 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

27177-77-1 | |

| Record name | Benzenesulfonic acid, dodecyl-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium dodecylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Potassium Dodecylbenzenesulfonate: A Comprehensive Laboratory Guide

This guide provides an in-depth, technically-grounded protocol for the laboratory-scale synthesis of potassium dodecylbenzenesulfonate, an anionic surfactant of significant interest in research and various industrial applications.[1][2][3][4] Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offering insights into the causality behind experimental choices to ensure a robust and reproducible synthesis.

Introduction: The Amphiphilic Architectures of Alkylbenzene Sulfonates

This compound belongs to the class of linear alkylbenzene sulfonates (LAS), which are characterized by their amphiphilic nature. This duality, consisting of a long, hydrophobic alkyl chain attached to a hydrophilic sulfonate group on a benzene ring, is the cornerstone of their surfactant properties.[5] This molecular architecture enables them to reduce the surface tension between immiscible phases, such as oil and water, making them effective cleaning agents, emulsifiers, and dispersants.[3][4] The synthesis is a two-step process involving the sulfonation of dodecylbenzene followed by neutralization with a potassium base.[6]

Strategic Synthesis Pathway: From Dodecylbenzene to its Potassium Salt

The synthesis of this compound is a well-established yet nuanced process. The overall reaction scheme is depicted below:

Caption: Overall synthesis pathway for this compound.

This guide will focus on the use of fuming sulfuric acid (oleum) as the sulfonating agent due to its high efficiency and the common practice in laboratory settings.

Part I: The Core Synthesis - Dodecylbenzenesulfonic Acid (DBSA)

The foundational step is the electrophilic aromatic substitution of dodecylbenzene with sulfur trioxide (SO₃), the active sulfonating species in fuming sulfuric acid.[7]

Mechanistic Insight: Electrophilic Aromatic Substitution

The sulfonation of the benzene ring proceeds via a well-understood electrophilic aromatic substitution mechanism. The electrophile, SO₃, attacks the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation step re-establishes the aromaticity of the ring, yielding the sulfonic acid.

Safety First: Handling Fuming Sulfuric Acid (Oleum)

Fuming sulfuric acid is a highly corrosive and reactive substance that requires stringent safety protocols.[8][9][10][11]

-

Personal Protective Equipment (PPE): Always handle oleum in a certified chemical fume hood.[10] Essential PPE includes:

-

Handling and Storage:

-

Spill Response: In case of a spill, evacuate the area and neutralize the spill with a suitable agent like sodium bicarbonate or soda ash. Do not use combustible materials for absorption.[1]

Detailed Experimental Protocol: Sulfonation of Dodecylbenzene

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a chemical fume hood.

Materials and Equipment:

-

Dodecylbenzene (linear, ≥95%)

-

Fuming sulfuric acid (20-30% free SO₃)

-

Ice bath

-

Three-necked round-bottom flask (500 mL)

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Heating mantle with a temperature controller

Procedure:

-

Reaction Setup: Assemble the three-necked flask with the mechanical stirrer, dropping funnel, and thermometer. Place the flask in an ice bath to maintain a low temperature.

-

Reactant Charging: Add 123 g (0.5 mol) of dodecylbenzene to the flask.

-

Sulfonation: Slowly add 50 mL of fuming sulfuric acid (containing approximately 0.6 mol of SO₃) to the dodecylbenzene via the dropping funnel over a period of 60-90 minutes. Maintain the reaction temperature between 25-30°C using the ice bath. Vigorous stirring is crucial to ensure efficient mixing and heat dissipation.[12]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion. The color of the mixture will typically darken to a deep reddish-brown.

Part II: Neutralization - Formation of the Potassium Salt

The crude dodecylbenzenesulfonic acid is a strong acid and needs to be neutralized to form the desired potassium salt. Potassium hydroxide (KOH) is a suitable base for this purpose.[6]

The Chemistry of Neutralization

The neutralization is a straightforward acid-base reaction where the sulfonic acid proton is transferred to the hydroxide ion, forming water and the this compound salt. The reaction is exothermic and requires careful temperature control.

Detailed Experimental Protocol: Neutralization with Potassium Hydroxide

Materials and Equipment:

-

Crude dodecylbenzenesulfonic acid from Part I

-

Potassium hydroxide (KOH) pellets (≥85%)

-

Distilled water

-

Large beaker (1 L)

-

Ice bath

-

pH meter or pH paper

Procedure:

-

Preparation of KOH Solution: In a separate beaker, carefully prepare a 20% (w/v) solution of potassium hydroxide by dissolving 40 g of KOH pellets in 200 mL of distilled water. This process is highly exothermic, so perform the dissolution in an ice bath with constant stirring.

-

Neutralization: Slowly and carefully add the crude dodecylbenzenesulfonic acid from the sulfonation step to the chilled KOH solution with vigorous stirring. Monitor the temperature and maintain it below 50°C using the ice bath.

-

pH Adjustment: Continue adding the sulfonic acid until the pH of the solution is between 7 and 8.[13] Check the pH frequently using a calibrated pH meter or pH paper.

-

Product Isolation (Initial): The resulting solution contains this compound, unreacted starting materials, and byproducts.

Part III: Purification - Isolating the Target Compound

Purification is a critical step to remove unreacted dodecylbenzene, excess sulfuric acid, and sulfones, which are common byproducts of the sulfonation reaction.[7]

Purification Strategy: Leveraging Solubility Differences

A common method for purification involves solvent extraction and precipitation. The principle relies on the differing solubilities of the desired product and the impurities in various solvents.

Detailed Experimental Protocol: Purification

Materials and Equipment:

-

Crude this compound solution from Part II

-

Methanol

-

Hexane

-

Separatory funnel (1 L)

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Extraction: Transfer the crude this compound solution to a separatory funnel. Add 200 mL of hexane to the separatory funnel, shake vigorously, and allow the layers to separate. The unreacted dodecylbenzene and some nonpolar impurities will partition into the upper hexane layer. Drain the lower aqueous layer. Repeat the extraction with another 100 mL of hexane.

-

Precipitation and Filtration: To the aqueous layer, add 300 mL of methanol. The this compound is less soluble in this methanol-water mixture and will precipitate out. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold methanol to remove any remaining impurities.

-

Drying: Dry the purified this compound in a vacuum oven at 60-70°C to a constant weight.

Part IV: Characterization and Quality Control

Confirmation of the synthesized product's identity and purity is essential. Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical tools for this purpose.

FTIR Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-2800 | C-H stretching (aliphatic) |

| ~1600, ~1470 | C=C stretching (aromatic ring) |

| ~1180-1120 | Asymmetric S=O stretching (sulfonate) |

| ~1040-1010 | Symmetric S=O stretching (sulfonate) |

| ~830 | C-H out-of-plane bending (para-substituted benzene) |

Data synthesized from multiple sources.[14][15]

NMR Spectroscopy: Elucidating the Molecular Structure

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the structure of the final product.

Expected ¹H NMR Chemical Shifts (in D₂O):

| Chemical Shift (ppm) | Assignment |

| ~7.7-7.2 | Aromatic protons (AA'BB' system) |

| ~2.6 | -CH₂- group attached to the benzene ring |

| ~1.6-1.2 | -(CH₂)₉- methylene groups of the alkyl chain |

| ~0.8 | Terminal -CH₃ group of the alkyl chain |

Expected ¹³C NMR Chemical Shifts (in D₂O):

| Chemical Shift (ppm) | Assignment |

| ~145-140 | Quaternary aromatic carbons |

| ~130-125 | Aromatic CH carbons |

| ~35 | -CH₂- group attached to the benzene ring |

| ~32-22 | Methylene carbons of the alkyl chain |

| ~14 | Terminal -CH₃ carbon of the alkyl chain |

Predicted shifts based on general principles and data from similar compounds.[16][17][18]

Quantitative Data and Yield Calculation

| Parameter | Value |

| Reactants | |

| Dodecylbenzene | 123 g (0.5 mol) |

| Fuming Sulfuric Acid (20-30% SO₃) | ~50 mL (~0.6 mol SO₃) |

| Potassium Hydroxide | ~40 g (in 200 mL H₂O) |

| Product | |

| Theoretical Yield | 172.3 g (0.5 mol) |

| Expected Yield | 70-80% (depending on purification efficiency) |

Yield Calculation:

Yield (%) = (Actual Yield (g) / Theoretical Yield (g)) x 100

Conclusion: A Robust Protocol for a Versatile Surfactant

This guide has detailed a comprehensive and scientifically-grounded protocol for the laboratory synthesis of this compound. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can confidently and reproducibly synthesize this important anionic surfactant for a wide range of applications in drug development, materials science, and beyond. The provided characterization data serves as a benchmark for validating the identity and purity of the final product, ensuring the integrity of subsequent experimental work.

References

-

Ecovyst. OLEUM FUMING SULFURIC ACID. Ecovyst. 2023. Available at: [Link].

-

Organic Syntheses. 4-dodecylbenzenesulfonyl azides. Organic Syntheses. Available at: [Link].

-

ResearchGate. Do you know how to synthesis dodecylbenzenesulfonic acid?. ResearchGate. 2022. Available at: [Link].

-

ResearchGate. Synthesis and Characterization of Anionic Polymeric Surfactants Based on Sulfonated Styrene. ResearchGate. 2025. Available at: [Link].

-

ResearchGate. Assignments of IR peaks of dodecylbenzene sulfonate in LDH and as the Na salt a. ResearchGate. Available at: [Link].

-

DiVA portal. Synthesis and Characterization of Surfactants Based on Natural Products. DiVA portal. 2002. Available at: [Link].

-

East Harbour Group. Sulphuric Acid (Fuming) Oleum. East Harbour Group. 2022. Available at: [Link].

-

ACS Publications. Lessons learned from a fuming sulfuric acid tank overflow incident. ACS Publications. 2008. Available at: [Link].

-

Scribd. Dodecyl Benzene Sulphonic Acid Process. Scribd. Available at: [Link].

-

ResearchGate. Synthesis and characterization of anionic surfactants doped polypyrrole. ResearchGate. 2015. Available at: [Link].

-

MDPI. Study on the Synthesis, Surface Activity, and Self-Assembly Behavior of Anionic Non-Ionic Gemini Surfactants. MDPI. 2024. Available at: [Link].

- Google Patents. CN109912462B - Method for synthesizing dodecylbenzene sulfonic acid in circulating microreactor. Google Patents. 2020.

-

CONICET. Spectral Assignments and Reference Data. CONICET. 2005. Available at: [Link].

-

Scribd. Process Discribtion:: So C H C H Alcl C H - C H. Scribd. Available at: [Link].

-

AMT. The 1H NMR and 13C NMR spectra of synthesized organosulfate standards are shown in Figure. AMT. Available at: [Link].

-

PubChem. This compound. PubChem. Available at: [Link].

-

ResearchGate. 1H and 13C NMR data of benzylsulfonic acids - Model compounds for lignosulfonate. ResearchGate. 2025. Available at: [Link].

-

Horizon Research Publishing. Kinetic Study on Dodecylbenzene Sulfonation in a Mixed Batch Reactor. Horizon Research Publishing. 2016. Available at: [Link].

-

ResearchGate. (A) FTIR spectra of sodium dodecylbenzenesulfonate (SDS), dispersed.... ResearchGate. Available at: [Link].

-

RSC Publishing. Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS). RSC Publishing. 2021. Available at: [Link].

-

COSMILE Europe. This compound – Ingredient. COSMILE Europe. Available at: [Link].

- Google Patents. CN110938022A - A kind of preparation method of improved sodium dodecylbenzenesulfonate solution. Google Patents. 2020.

-

Cosmetics Info. This compound. Cosmetics Info. Available at: [Link].

-

ACS Publications. Wet Air Oxidation of Linear Alkylbenzene Sulfonate 1. Effect of Temperature and Pressure. ACS Publications. 2001. Available at: [Link].

-

Scribd. Neutralization of HCl with KOH Lab. Scribd. Available at: [Link].

-

Cosmetic Ingredient Review. Final Report of the Cosmetic Ingredient Review Expert Panel Amended Safety Assessment of Dodecylbenzenesulfonate, Decylbenzenesulfonate, and. Cosmetic Ingredient Review. 2009. Available at: [Link].

-

ResearchGate. Fig. 1. 1 H-NMR spectra A: pure-LAS and B: commercial-LAS in dimethyl.... ResearchGate. Available at: [Link].

-

ResearchGate. FTIR spectra of SDBS and EG:SDBS samples.. ResearchGate. Available at: [Link].

-

PMC. FTIR Spectroscopic Study of the Secondary Structure of Globular Proteins in Aqueous Protic Ionic Liquids. PMC. 2019. Available at: [Link].

-

SpectraBase. Dodecylbenzenesulfonic acid - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link].

- Google Patents. CN116082199B - Calcium dodecyl benzene sulfonate and preparation method thereof. Google Patents. 2023.

Sources

- 1. ecovyst.com [ecovyst.com]

- 2. A comprehensive review on sustainable surfactants from CNSL: chemistry, key applications and research perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. cosmeticsinfo.org [cosmeticsinfo.org]

- 5. Dodecylbenzenesulfonic Acid: Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 6. Buy this compound (EVT-360392) | 27177-77-1 [evitachem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. sulphuric-acid.com [sulphuric-acid.com]

- 10. eastharbourgroup.com [eastharbourgroup.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scribd.com [scribd.com]

- 13. CN110938022A - A kind of preparation method of improved sodium dodecylbenzenesulfonate solution - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 17. amt.copernicus.org [amt.copernicus.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Surfactant Mechanism of Potassium Dodecylbenzenesulfonate

This guide provides a comprehensive technical overview of potassium dodecylbenzenesulfonate, focusing on its fundamental mechanism of action as an anionic surfactant. Tailored for researchers, scientists, and professionals in drug development, this document delves into the physicochemical principles governing its surface activity, micelle formation, and practical applications, supported by established experimental protocols.

Introduction: The Amphiphilic Architecture and its Significance

This compound (KDBS) is a prominent member of the linear alkylbenzene sulfonate (LAS) family of anionic surfactants.[1][2] Its efficacy stems from its amphiphilic molecular structure, which possesses both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) moiety.[3][4] The hydrophobic portion is a long dodecylbenzene hydrocarbon tail, while the hydrophilic head is a negatively charged sulfonate group with a potassium counter-ion.[1][3] This dual nature is the cornerstone of its ability to dramatically alter the properties of liquid interfaces.[5][6]

This guide will elucidate the precise mechanisms by which this molecular architecture drives the reduction of surface tension and the formation of micelles, which are critical to its function in a vast array of applications, including detergents, emulsifiers, and as a tool in biochemical and pharmaceutical research.[1][7][8]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of KDBS is essential for its effective application.

| Property | Value/Description | Source(s) |

| Chemical Formula | C₁₈H₂₉KO₃S | [1] |

| Molecular Weight | Approximately 364.58 g/mol | [1] |

| Appearance | White or off-white solid | [9][10] |

| Solubility | Soluble in water and some organic solvents | [9][10] |

| Classification | Anionic Surfactant, Linear Alkylbenzene Sulfonate (LAS) | [1][2] |

Synthesis Overview: The industrial production of this compound is a two-step process. First, dodecylbenzene is sulfonated using sulfur trioxide to produce dodecylbenzenesulfonic acid.[1] This intermediate is then neutralized with potassium hydroxide or potassium carbonate to yield the final potassium salt.[1]

Core Mechanism of Action: A Tale of Two Interfaces

The primary function of any surfactant, including KDBS, is to reduce the surface tension of a liquid or the interfacial tension between two immiscible phases.[3][5] This is achieved through a dynamic process of adsorption and self-assembly.

Reduction of Surface Tension

In an aqueous environment, water molecules at the surface experience strong cohesive forces from the molecules below and beside them, creating a high surface tension.[11][12] When KDBS is introduced into water at low concentrations, the individual surfactant molecules, known as monomers, preferentially migrate to the air-water interface.[11][13]

The hydrophobic dodecylbenzene tails orient themselves away from the water and towards the air, while the hydrophilic sulfonate heads remain in the aqueous phase.[4][11] This arrangement disrupts the strong cohesive forces between the surface water molecules, effectively reducing the surface tension.[12][14] The presence of the surfactant molecules at the interface weakens the net downward pull on the surface molecules, allowing the liquid to spread more easily.[11][15]

Figure 2: Diagram of a this compound Micelle.

The CMC is a critical parameter for any surfactant and is influenced by factors such as temperature, pressure, and the presence of electrolytes. [16]For instance, the addition of salts like NaCl or KCl can lower the CMC of anionic surfactants by reducing the repulsion between the negatively charged head groups, thus promoting micelle formation at lower concentrations. [17][18]

Experimental Characterization: Determining the Critical Micelle Concentration

The determination of the CMC is a fundamental experiment in the characterization of surfactants. Various techniques can be employed, each monitoring a different physicochemical property that exhibits a distinct change at the CMC. [19]

Tensiometry (Surface Tension Measurement)

This is one of the most direct methods for determining the CMC. [20]The surface tension of a series of surfactant solutions of increasing concentration is measured. A plot of surface tension versus the logarithm of the surfactant concentration will show a sharp decrease in surface tension up to the CMC, after which the surface tension remains relatively constant. [16][20]The point of inflection in the curve corresponds to the CMC. [20] Experimental Protocol: Determination of CMC by Tensiometry

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Data Plotting: Plot the measured surface tension as a function of the logarithm of the surfactant concentration.

-

CMC Determination: The CMC is identified as the concentration at the point of intersection of the two linear portions of the plot. [20]

Conductometry

This method is suitable for ionic surfactants like KDBS. [21]The electrical conductivity of the surfactant solution is measured as a function of its concentration. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. [22]Above the CMC, the rate of increase in conductivity decreases because the newly formed micelles have a lower mobility than the individual ions due to their larger size and the binding of counter-ions. [18][22]The break in the conductivity versus concentration plot indicates the CMC.

Experimental Protocol: Determination of CMC by Conductometry

-

Solution Preparation: Prepare a series of KDBS solutions of known concentrations in deionized water.

-

Conductivity Measurement: Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature.

-

Data Plotting: Plot the specific conductivity against the surfactant concentration.

-

CMC Determination: The CMC is determined from the intersection of the two linear segments of the plot. [18]

Figure 3: General Workflow for CMC Determination.

Other techniques for CMC determination include fluorescence spectroscopy, light scattering, and UV-visible spectroscopy. [19][22][23]

Applications in Research and Development

The unique properties of this compound make it a valuable tool in various scientific and industrial fields.

-

Detergents and Cleaning Agents: Its excellent surfactant properties make it a key ingredient in a wide range of cleaning products, where it facilitates the removal of dirt and grease. [7][24]* Emulsification: KDBS is used to stabilize emulsions, which are mixtures of immiscible liquids like oil and water. [7][9]This is crucial in the formulation of products such as cosmetics, food products, and metalworking fluids. [7][8]* Pharmaceutical Formulations: In drug development, it can be used to improve the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients. [1]* Biochemical Research: It is employed in laboratory settings for tasks such as the solubilization of proteins and lipids from biological membranes. [1]* Industrial Processes: KDBS finds use in various industrial applications, including as a foaming agent and in the manufacturing of paper and coatings. [7][25]

Environmental Considerations

As a widely used surfactant, the environmental fate of linear alkylbenzene sulfonates has been extensively studied. LAS, including this compound, are readily biodegradable under aerobic conditions. [2][26]However, their degradation is significantly slower in anaerobic environments. [2]Due to their widespread use, they are commonly found in wastewater and sewage sludge. [2]While they can exhibit toxicity to aquatic organisms, their rapid degradation generally prevents long-term accumulation in the environment. [2][27]

Conclusion

This compound exemplifies the fundamental principles of surfactant science. Its amphiphilic nature drives its adsorption at interfaces and self-assembly into micelles, leading to a significant reduction in surface tension. This mechanism of action is the basis for its widespread utility in both industrial and research settings. A thorough understanding of its physicochemical properties and the methods for its characterization, particularly the determination of its critical micelle concentration, is paramount for its effective and optimized application.

References

- EvitaChem. (n.d.). This compound.

- Nanjing Chemical Material Corp. (n.d.). Principle of Surface Tension Reduction by Surfactants.

- Royal Society of Chemistry. (n.d.). Analytical methods for the characterization and determination of nonionic surfactants in cosmetics and environmental matrices.

- Brighton Science. (n.d.). What are Surfactants and How Do They Impact Surface Tension?.

- Alfa Chemistry. (n.d.). Surfactant Testing and Analysis.

- Kadam, H. H., & Pise, A. T. (2025). An Experimental Investigation on the Determination of Critical Micelle Concentration (CMC) Of Various Surfactants Using the Surface Tension Method. Journal of Polymer and Composites, 13(05), 145-153.

- CSC Scientific. (2022, October 10). Guide to Surface Tension, Surfactants and Micelles.

- Physics Stack Exchange. (2022, October 31). How does surfactant decrease surface tension?

- Intertek. (n.d.). Surfactant Analysis.

- Chemistry For Everyone. (2025, April 16). How Do Surfactants Affect Surface Tension? [Video]. YouTube.

- Jensen, J. (1999). Fate and effects of linear alkylbenzene sulphonates (LAS) in the terrestrial environment. Science of The Total Environment, 226(2-3), 93-111.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- LookChem. (n.d.). Cas 27177-77-1, potassium dodecylbenzenesulphonate.

- Schmitt, T. M. (2001). Analysis of Surfactants. Marcel Dekker.

- D'Errico, G., Ciccarelli, D., & Ortona, O. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Langmuir, 36(29), 8335-8344.

- IPC. (2022, January 12). An Easy Guide to Understanding How Surfactants Work.

- Global Product Strategy Safety Report. (n.d.).

- Saniter. (n.d.). What is an Anionic Surfactant?.

- Science Info. (2024, February 15). Surfactants: Mechanism of action, Types, Applications.

- Parchem. (n.d.). Potassium dodecylbenzene sulfonate (Cas 27177-77-1).

- ChemBK. (2024, April 10). Dodecylbenzenesulfonic acid, potassium salt.

- ChemBK. (2024, April 10). Potassium Dodecylbenzene Sulfonate (Mixture of Isomers).

- Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization.

- Pal, A., & Singh, R. (2018). Evaluation of micellar properties of sodium dodecylbenzene sulphonate in the presence of some salts. Journal of Chemical Sciences, 130(3), 1-8.

- Nguyen, T. A., & Nguyen, A. V. (2018). Effect of Solute on Interfacial Properties and Micelle Structure of Dodecylbenzenesulfonate (DBS): Experimental and Molecular Dynamics Studies. Molecules, 23(10), 2568.

- Australian Government Department of Health. (2022, January 14).

- Willetts, M. (1999). Analytical Methods for the Determination of Surfactants in Surface Water (Doctoral thesis, Sheffield Hallam University).

- Cosmetics Info. (n.d.). This compound.

- Al-Soufi, W., & Al-Shamali, A. (2018). Simple Experiment to Determine Surfactant Critical Micelle Concentrations Using Contact-Angle Measurements.

- Pro's Choice. (n.d.).

- Just Agriculture. (2023).

- Petrenko, V. I., Avdeev, M. V., & Almásy, L. (2018). Micelle formation in aqueous solutions of dodecylbenzene sulfonic acid studied by small-angle neutron scattering. Journal of Surface Investigation: X-ray, Synchrotron and Neutron Techniques, 12(4), 856-861.

- Pharmacy in Depth. (2023, June 4). Surfactants and its mechanism of action [Video]. YouTube.

- Revea. (n.d.). This compound.

- World Health Organization. (1996).

- Wang, Y., Zhang, L., Li, Y., & Li, J. (2018). Preparation of Multifunctional Surfactants Derived from Sodium Dodecylbenzene Sulfonate and Their Use in Oil-Field Chemistry. Polymers, 10(12), 1361.

- COSMILE Europe. (n.d.). This compound.

- Horváth-Szabó, G., & Holmberg, K. (2016). Binding of Ca2+ Ions to Alkylbenzene Sulfonates: Micelle Formation, Second Critical Concentration and Precipitation.

- Mungray, A. K., & Kumar, P. (2009). Fate of linear alkylbenzene sulfonates in the environment: A review.

- Islam, M. S., & Kabir, M. A. (2020). Effect of NaCl and KCl on the Micellization of Sodium Dodecyl Sulfate and Sodium Dodecyl Benzene Sulfonate in Presence of Cephradine Monohydrate Through Conductivity. Oriental Journal of Chemistry, 36(3), 462-469.

- Wikipedia. (n.d.). Critical micelle concentration.

Sources

- 1. Buy this compound (EVT-360392) | 27177-77-1 [evitachem.com]

- 2. Fate and effects of linear alkylbenzene sulphonates (LAS) in the terrestrial environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scienceinfo.com [scienceinfo.com]

- 4. ipcol.com [ipcol.com]

- 5. brighton-science.com [brighton-science.com]

- 6. cscscientific.com [cscscientific.com]

- 7. Cas 27177-77-1,potassium dodecylbenzenesulphonate | lookchem [lookchem.com]

- 8. parchem.com [parchem.com]

- 9. Dodecylbenzenesulfonic acid, potassium salt [chembk.com]

- 10. chembk.com [chembk.com]

- 11. Principle of Surface Tension Reduction by Surfactants - Nanjing Chemical Material Corp. [njchm.com]

- 12. physics.stackexchange.com [physics.stackexchange.com]

- 13. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 17. ias.ac.in [ias.ac.in]

- 18. Effect of NaCl and KCl on the Micellization of Sodium Dodecyl Sulfate and Sodium Dodecyl Benzene Sulfonate in Presence of Cephradine Monohydrate Through Conductivity – Oriental Journal of Chemistry [orientjchem.org]

- 19. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.stmjournals.com [journals.stmjournals.com]

- 21. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 22. justagriculture.in [justagriculture.in]

- 23. agilent.com [agilent.com]

- 24. What is an Anionic Surfactant? [saniterlab.com]

- 25. This compound | C18H29KO3S | CID 23694261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 27. chemical.kao.com [chemical.kao.com]

An In-depth Technical Guide to the Micelle Formation of Potassium Dodecylbenzenesulfonate in Aqueous Solution

Abstract

This technical guide provides a comprehensive examination of the principles and methodologies associated with the micelle formation of potassium dodecylbenzenesulfonate (KDBS) in aqueous solutions. Designed for researchers, scientists, and professionals in drug development, this document delves into the thermodynamic and kinetic drivers of micellization, explores the critical factors influencing this process, and presents detailed, field-proven protocols for its characterization. By synthesizing theoretical foundations with practical, step-by-step experimental workflows, this guide aims to serve as an authoritative resource for understanding and manipulating the self-assembly of this important anionic surfactant.

Introduction: The Amphiphilic Nature of this compound

This compound is an anionic surfactant characterized by its amphiphilic molecular structure. This structure consists of a hydrophobic dodecylbenzene tail and a hydrophilic sulfonate head group, with potassium as the counter-ion.[1] This dual nature is the fundamental driver of its surface-active properties and its capacity for self-assembly in aqueous environments.

In solution, as the concentration of KDBS increases, a point is reached where the surfactant monomers begin to aggregate into organized structures known as micelles.[2] This spontaneous process, driven by the hydrophobic effect, is a critical phenomenon in a vast array of applications, from detergency and emulsification to advanced drug delivery systems. The concentration at which this self-assembly begins is termed the Critical Micelle Concentration (CMC), a cornerstone parameter in surfactant science.[3] Understanding and precisely determining the CMC is paramount for optimizing formulations and predicting the behavior of surfactant-based systems.

The Energetic Landscape: Thermodynamics and Kinetics of Micellization

The formation of micelles is a thermodynamically driven process governed by changes in Gibbs free energy, enthalpy, and entropy. The primary impetus for micellization is the increase in entropy of the system that results from the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers.[2] This phenomenon, known as the hydrophobic effect, outweighs the unfavorable electrostatic repulsion between the anionic head groups.

The standard Gibbs free energy of micellization (ΔG°mic) can be calculated from the CMC using the following equation for ionic surfactants:

ΔG°mic ≈ RT ln(CMC) [4]

where R is the gas constant, T is the absolute temperature, and the CMC is expressed in mole fraction units. A negative ΔG°mic value signifies a spontaneous micellization process.

The enthalpy of micellization (ΔH°mic) and the entropy of micellization (ΔS°mic) provide further insight into the forces driving the process. These parameters are often temperature-dependent and can be determined by examining the variation of the CMC with temperature.[5] The relationship between these thermodynamic quantities is described by the Gibbs-Helmholtz equation. For many ionic surfactants, the micellization process is entropy-driven at lower temperatures and becomes more enthalpy-driven as the temperature increases.[6]

The kinetics of micelle formation involve a dynamic equilibrium between monomers and micelles, as well as the processes of micelle formation and breakdown. This dynamic nature is crucial for the role of micelles in solubilizing hydrophobic substances and in various transport phenomena.

dot

Core Influencers: Factors Affecting Micelle Formation in Aqueous Solutions

The CMC and the resulting micellar properties of KDBS are highly sensitive to the composition of the aqueous medium. A thorough understanding of these influencing factors is essential for formulation development and quality control.

-

Electrolytes: The addition of electrolytes, such as potassium chloride (KCl), significantly lowers the CMC of anionic surfactants. The added counter-ions (K⁺) shield the electrostatic repulsion between the negatively charged sulfonate head groups, thereby promoting aggregation at lower surfactant concentrations.[1][7] This effect is more pronounced with an increase in electrolyte concentration.

-

Temperature: The relationship between temperature and the CMC of ionic surfactants is often non-linear, exhibiting a U-shaped curve. Initially, an increase in temperature can lead to a decrease in the CMC as the dehydration of the hydrophilic head groups facilitates micellization. However, beyond a certain temperature, the increased thermal energy disrupts the structured water molecules around the hydrophobic tails, which can lead to an increase in the CMC.[8]

-

pH: The pH of the aqueous solution can influence the charge of the head group in some surfactants, but for strong electrolytes like KDBS, the sulfonate group remains ionized over a wide pH range. Therefore, the effect of pH on the CMC of KDBS is generally less pronounced compared to surfactants with weakly acidic or basic head groups.

-

Organic Additives: The presence of organic molecules, such as alcohols or co-solvents, can alter the solvent properties and interact with the surfactant monomers or micelles, thereby influencing the CMC.

Experimental Characterization of Micelle Formation

The determination of the CMC and the characterization of the resulting micelles are crucial for both fundamental research and industrial applications. The following sections provide detailed protocols for three widely used and reliable techniques.

Surface Tensiometry: The Wilhelmy Plate Method

Principle: This method is based on the principle that surfactant molecules adsorb at the air-water interface, leading to a reduction in surface tension. As the surfactant concentration increases, the surface tension decreases until the CMC is reached. Above the CMC, the interface is saturated with monomers, and the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[9]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of KDBS in high-purity deionized water (e.g., 10 mM). Ensure complete dissolution.

-

Instrument Calibration: Calibrate the surface tensiometer using a liquid of known surface tension, such as pure water, following the manufacturer's instructions. Ensure the Wilhelmy plate (typically platinum) is thoroughly cleaned by flaming to remove any organic contaminants.[10]

-

Measurement Setup: Place a known volume of deionized water into the measurement vessel. The Wilhelmy plate should be positioned such that it is just touching the surface of the liquid.[11]

-

Titration and Measurement: Program the instrument for an automated CMC determination. This typically involves the automated addition of small, precise volumes of the KDBS stock solution into the water, followed by a period of stirring and equilibration before each surface tension measurement.[10]

-

Data Analysis: The software will plot the measured surface tension against the logarithm of the KDBS concentration. The CMC is determined from the intersection of the two extrapolated linear regions of the plot.[10]

Causality and Self-Validation: The use of a high-purity solvent and a thoroughly cleaned Wilhelmy plate is critical to avoid contaminants that could affect the surface tension measurements. The automated titration and equilibration steps ensure that each measurement is taken under equilibrium conditions, leading to a reproducible and accurate CMC value. The clear inflection point in the resulting plot serves as an internal validation of the micellization phenomenon.[9]

Conductometry

Principle: This technique is particularly suitable for ionic surfactants like KDBS. Below the CMC, the specific conductivity of the solution increases linearly with the surfactant concentration, as the surfactant exists as individual, mobile ions. Above the CMC, while the overall surfactant concentration increases, the newly added monomers form micelles. These micelles, along with their bound counter-ions, have a lower molar conductivity than the free monomers due to their larger size and the partial binding of counter-ions. This results in a change in the slope of the conductivity versus concentration plot, and the intersection of the two linear portions corresponds to the CMC.[12]

Experimental Protocol:

-

Solution Preparation: Prepare a series of KDBS solutions of varying concentrations in deionized water, spanning a range both below and above the expected CMC. Alternatively, a conductometric titration can be performed by starting with a known volume of deionized water and incrementally adding a concentrated KDBS stock solution.[13]

-

Instrument Setup: Calibrate the conductivity meter using standard potassium chloride solutions. Ensure the conductivity cell is clean and properly immersed in the sample solution. Maintain a constant temperature throughout the experiment using a water bath.

-

Measurement: Measure the specific conductivity of each prepared solution or after each addition of the stock solution in a titration setup. Allow the reading to stabilize before recording the value.

-

Data Analysis: Plot the specific conductivity as a function of the KDBS concentration. The resulting graph will show two linear regions with different slopes. The CMC is determined from the point of intersection of these two lines. The degree of counter-ion binding (β) can be estimated from the ratio of the slopes of the post-micellar to the pre-micellar regions.[1]

dot

Dynamic Light Scattering (DLS)

Principle: DLS is a non-invasive technique used to determine the size distribution of particles in a suspension, making it ideal for characterizing micelles. The technique measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of the micelles.[14] Smaller particles diffuse more rapidly, leading to faster fluctuations. By analyzing these fluctuations, the translational diffusion coefficient can be determined, and from this, the hydrodynamic diameter of the micelles can be calculated using the Stokes-Einstein equation. DLS can also be used to estimate the CMC by observing the concentration at which a significant increase in scattered light intensity occurs, indicating the formation of micelles.

Experimental Protocol:

-

Sample Preparation: Prepare a series of KDBS solutions at concentrations above the CMC. It is crucial to filter all solutions using a syringe filter (e.g., 0.2 µm) to remove any dust or large aggregates that could interfere with the measurement.[3]

-

Instrument Setup: Turn on the DLS instrument and allow it to warm up and stabilize. Select the appropriate measurement parameters, including the solvent viscosity and refractive index (for water at the measurement temperature), and the measurement angle.[15]

-

Measurement: Place the filtered sample in a clean cuvette and insert it into the instrument. Allow the sample to thermally equilibrate. Initiate the measurement, which typically involves multiple runs to ensure statistical accuracy.

-

Data Analysis: The instrument's software will generate an autocorrelation function from the scattered light intensity fluctuations. This function is then analyzed to determine the size distribution of the micelles, typically reported as the intensity-weighted, volume-weighted, or number-weighted distribution. The mean hydrodynamic diameter (Z-average) and the polydispersity index (PDI) are key parameters obtained.

Causality and Self-Validation: Filtering the samples is a critical step to ensure that the scattered light is predominantly from the micelles and not from extraneous particles. Allowing for thermal equilibration is necessary because the diffusion coefficient is temperature-dependent.[14] The PDI provides a measure of the width of the size distribution and serves as an indicator of the homogeneity of the micelle population. A low PDI value suggests a monodisperse sample, which validates the formation of well-defined micelles.

Quantitative Data Summary

The following table summarizes the critical micelle concentration and thermodynamic parameters for dodecylbenzenesulfonate in the presence of potassium ions. It is important to note that the specific values can vary depending on the experimental conditions and the purity of the surfactant. The data presented here for Sodium Dodecylbenzenesulfonate (SDBS) in the presence of KCl provides a close approximation for the behavior of KDBS.[7]

| Parameter | Value (for SDBS in 5 mM KCl at 25°C) | Reference |

| Critical Micelle Concentration (CMC) | ~1 mM | [7] |

| Degree of Counter-ion Binding (β) | 0.1 - 0.3 | [7] |

| Standard Gibbs Free Energy of Micellization (ΔG°mic) | Negative (spontaneous) | [16] |

| Standard Enthalpy of Micellization (ΔH°mic) | Typically negative (exothermic) | [16] |

| Standard Entropy of Micellization (ΔS°mic) | Positive | [16] |

dot

Conclusion

The micelle formation of this compound in aqueous solutions is a complex yet predictable phenomenon governed by fundamental thermodynamic principles. As a Senior Application Scientist, it is my experience that a thorough understanding of the interplay between the surfactant's molecular structure and the properties of the aqueous medium is indispensable for harnessing its full potential. The experimental protocols detailed in this guide—surface tensiometry, conductometry, and dynamic light scattering—represent a robust toolkit for the precise characterization of the CMC and micellar properties. By employing these self-validating methodologies, researchers and formulation scientists can confidently develop and optimize systems that rely on the unique self-assembly behavior of this compound.

References

-

Oriental Journal of Chemistry. (n.d.). Effect of NaCl and KCl on the Micellization of Sodium Dodecyl Sulfate and Sodium Dodecyl Benzene Sulfonate in Presence of Cephradine Monohydrate Through Conductivity. Retrieved from [Link]

-

ResearchGate. (2012). Manipulation of Concentration- Conductivity Data of Sodium Dodecyl Sulphate and Sodium Dodecylbenzene Sulphonate in KCl Solution in Relation to Micellisation Parameters. Retrieved from [Link]

-

RIVM. (n.d.). Standard Operating Procedure. Retrieved from [Link]

-

YouTube. (2020). How to Perform a Critical Micelle Concentration (CMC) Measurement | OneAttension | Episode #13. Retrieved from [Link]

-

USA KINO Industry Co., Ltd. (2020). How to measure surface tension and CMC (Critical Micelle Concentration). Retrieved from [Link]

-

Indian Academy of Sciences. (2018). Evaluation of micellar properties of sodium dodecylbenzene sulphonate in the presence of some salts. Retrieved from [Link]

-

Xylem Analytics. (n.d.). Titration of anionic surfactants. Retrieved from [Link] titration/water/h914_titration_of_anionic_surfactants.pdf

-

Enthalpy-Entropy Compensation of Micellization of Alkyl Aryl Sulfonates in Aqueous Solutions. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Thermodynamics of micellization. Retrieved from [Link]

-

Slideshare. (n.d.). Method of Determination of CMC. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Manipulation of concentration-conductivity data of sodium dodecyl sulphate and sodium dodecylbenzene sulphonate in KCl solution in relation to micellization parameters. Retrieved from [Link]

-

Rice University Consortium for Processes in Porous Media. (2010). Manual for Surfactant Titration. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Association and binding nature of sodium dodecyl sulfate with ofloxacin antibiotic drug in potassium-based electrolyte solutions: a conductometric and UV–Visible spectroscopic investigation. Retrieved from [Link]

-

Western Washington University. (n.d.). DLS SOPs. Retrieved from [Link]

-

Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant. (n.d.). Retrieved from [Link]

-

YouTube. (2023). Determination of Critical Micelle Concentration (CMC) by Conductivity [Surface and Colloid Science]. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Thermodynamic Study of Micellization of SDBS in Aqueous and in Binary Solvent Systems of Ethylene Glycol. Retrieved from [Link]

-

Scholarly Commons. (n.d.). Determination of Aqueous Surfactant Solution Surface Tensions with a Surface Tensiometer. Retrieved from [Link]

-

iGEM. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]

-

ResearchGate. (n.d.). Thermodynamics of micelle formation in water, hydrophobic processes and surfactant self-assemblies. Retrieved from [Link]

-

SOP: Particle size and zeta potential analysis via DLS/ELS. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). The enthalpy of micellization as a function of the concentration of DESO. Retrieved from [Link]

-

ResearchGate. (n.d.). Enthalpy–Entropy Compensation for Micellization and Other Hydrophobic Interactions in Aqueous Solutions. Retrieved from [Link]

-

YouTube. (2016). Micellization Standard Gibbs Energy. Retrieved from [Link]

-

DataPhysics Instruments. (n.d.). How does the Wilhelmy plate method work?. Retrieved from [Link]

-

KRÜSS Scientific. (n.d.). Wilhelmy plate method. Retrieved from [Link]

-

ResearchGate. (n.d.). Plot of Gibbs energy of micellization G 0 m versus the Gordon parameter.... Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synergistic enhancing of micellization and thermodynamic properties of some Gemini cationic surfactants related to benzo[d]thiazol-3-ium bromide. Retrieved from [Link]

-

PubMed. (n.d.). Thermodynamics of Micellization of n-Alkyl Sulfates in an Alkaline Medium at Different Temperatures. Retrieved from [Link]

-

Umcs. (n.d.). DETERMINATION OF FREE ENERGY OF MICELLIZATION OF SODIUM DODECYL SULFATE. Retrieved from [Link]

-

CONICET. (2011). Thermodynamics of Sodium Dodecyl Sulfate (SDS) Micellization: An Undergraduate Laboratory Experiment. Retrieved from [Link]

-

Semantic Scholar. (2016). A thermodynamic assessment of micellization for a mixture of sodium dodecyl benzene sulfonate and Tween 80 surfactants for ultralow interfacial tension. Retrieved from [Link]

Sources

- 1. Effect of NaCl and KCl on the Micellization of Sodium Dodecyl Sulfate and Sodium Dodecyl Benzene Sulfonate in Presence of Cephradine Monohydrate Through Conductivity – Oriental Journal of Chemistry [orientjchem.org]

- 2. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 3. rivm.nl [rivm.nl]

- 4. youtube.com [youtube.com]

- 5. Thermodynamics of Micellization of n-Alkyl Sulfates in an Alkaline Medium at Different Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Association and binding nature of sodium dodecyl sulfate with ofloxacin antibiotic drug in potassium-based electrolyte solutions: a conductometric and UV–Visible spectroscopic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. commons.erau.edu [commons.erau.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. How does the Wilhelmy plate method work? - DataPhysics Instruments [dataphysics-instruments.com]

- 12. Method of Determination of CMC | PPT [slideshare.net]

- 13. youtube.com [youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. static.igem.org [static.igem.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Potassium Dodecylbenzenesulfonate

Executive Summary

Potassium dodecylbenzenesulfonate is a key anionic surfactant utilized extensively in research, pharmaceuticals, and industrial formulations. Its efficacy is fundamentally linked to its solubility characteristics in various media. This technical guide provides a comprehensive examination of the principles governing the solubility of this compound. We will explore the molecular basis for its solubility, the critical role of the Krafft temperature, and the influence of solvent type, temperature, pH, and electrolyte concentration. This document also provides detailed, field-tested protocols for the experimental determination of solubility and the Krafft point, designed to ensure scientific rigor and reproducibility for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is an anionic surfactant belonging to the linear alkylbenzene sulfonate (LAS) family.[1] Its chemical structure is amphiphilic, meaning it possesses two distinct regions with differing affinities for water. This duality is the cornerstone of its surface-active properties.

-

Hydrophobic Region: A long C12 alkyl (dodecyl) chain attached to a benzene ring. This "tail" is non-polar and repels water, seeking to interact with other non-polar molecules like oils and greases.

-

Hydrophilic Region: A sulfonate group (-SO₃⁻) with a potassium counter-ion (K⁺). This "head" is polar and ionic, readily interacting with water and other polar molecules.[2]

This molecular architecture enables this compound to reduce the surface tension between liquids and between a liquid and a solid, making it an effective emulsifier, detergent, and wetting agent.[3][4] Its applications are diverse, ranging from cleaning products to its use as an emulsifier in polymerization reactions and a solubility enhancer in drug formulations.[2][5]

Caption: The pivotal role of the Krafft temperature in surfactant solubility.

Factors Influencing Solubility

The dissolution of this compound is a thermodynamic process that can be influenced by several key experimental variables.

-

Solvent Polarity: The principle of "like dissolves like" is paramount. [6]this compound is soluble in polar solvents like water, ethanol, and methanol, which can solvate the ionic sulfonate head. [7]Its solubility in non-polar organic solvents (e.g., hexane, toluene) is generally low, as these solvents cannot effectively stabilize the charged head group. [7]However, the long hydrocarbon tail provides some affinity for less polar organic environments.

-

Temperature: As discussed, temperature has a profound effect. For ionic surfactants, solubility generally increases with temperature, with a dramatic rise observed at and above the Krafft point. [4]* pH: The pH of an aqueous solution can influence the stability of the sulfonate group, although it is a salt of a strong acid and remains ionized over a wide pH range. Extreme pH values may affect the overall formulation but have a lesser direct impact on the solubility of the surfactant molecule itself compared to surfactants with weakly acidic or basic head groups (e.g., carboxylates).

-

Electrolyte Concentration: The addition of salts can affect surfactant solubility. The presence of other electrolytes can decrease the CMC and may either increase or decrease the Krafft temperature, depending on the nature of the salt. [8]This "salting-out" or "salting-in" effect is due to competition for hydration shells and effects on the water structure.

Quantitative Solubility Data

Precise, publicly available quantitative solubility data for this compound across a wide range of solvents is limited. Experimental determination is often required for specific applications. However, data for the closely related sodium dodecylbenzenesulfonate (SDBS) can provide a useful, albeit approximate, reference point.

| Solvent | Compound | Temperature (°C) | Solubility | Citation |

| Water | Sodium Dodecylbenzenesulfonate | 25 | 0.8 g/L | [5] |

| Various Polar Solvents | General Anionic Surfactants | Ambient | Generally Soluble | [7] |

| Toluene | General Anionic Surfactants | Ambient | Generally Insoluble | [7] |

Note: The solubility of this compound in water is expected to be of a similar order of magnitude to its sodium counterpart, but it will not be identical due to differences in the ionic radius and hydration energy of K⁺ versus Na⁺.

Experimental Determination of Solubility

To ensure accuracy in research and development, direct experimental measurement of solubility is essential. The following protocols describe robust methods for determining both equilibrium solubility and the Krafft temperature.

5.1 Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is adapted from standard methodologies like the OECD Test Guideline 105 and determines the maximum concentration of the surfactant that can be dissolved in a given solvent at a specific temperature. [5][9] Principle: An excess amount of the solute (this compound) is agitated in the solvent for a prolonged period to ensure equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved solute is determined analytically.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealable, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a shaker incubator). "Excess" means that undissolved solid should be clearly visible.

-

Equilibration: Seal the vessel and agitate the mixture at a constant, controlled temperature. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause foaming or emulsion formation that complicates separation.

-

Causality: Continuous agitation maximizes the surface area for dissolution, and a constant temperature is critical as solubility is temperature-dependent. An equilibration time of 24-48 hours is typically sufficient.

-

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Maintain the system at the same constant temperature. Centrifugation at the experimental temperature can be used to accelerate this process.

-

Trustworthiness: This step is crucial to ensure that no solid particulates are carried over into the sample for analysis, which would falsely inflate the solubility measurement.

-

-

Sampling: Carefully extract a known volume of the clear, supernatant liquid using a syringe fitted with a filter (e.g., a 0.22 µm PTFE or PVDF filter) to remove any remaining microparticulates.

-

Analysis: Determine the concentration of this compound in the filtered sample. Common analytical methods include:

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the sample and weigh the remaining dried surfactant residue.

-

Titration: Use a two-phase titration method, such as the Epton titration with a cationic surfactant standard.

-

Spectrophotometry: If the surfactant has a UV chromophore (the benzene ring), UV-Vis spectrophotometry can be used after creating a suitable calibration curve.

-

-

Calculation: Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

5.2 Protocol: Determination of the Krafft Temperature (Tₖ)

Principle: The Krafft temperature is identified by observing the sharp increase in solubility as the temperature is raised. This can be detected by monitoring the solution's conductivity or turbidity. [10] Step-by-Step Methodology:

-

Solution Preparation: Prepare a surfactant solution (e.g., 1% w/v) in deionized water. At room temperature, this concentration will likely be above the solubility limit, resulting in a cloudy suspension of solid crystals.

-

Experimental Setup: Place the suspension in a jacketed beaker connected to a programmable water bath for precise temperature control. Immerse a conductivity probe and a temperature probe into the suspension. Gentle, constant stirring is required.

-

Heating Cycle: Begin slowly heating the suspension at a controlled rate (e.g., 0.5 °C/minute).

-

Causality: A slow heating rate allows the system to remain near thermal equilibrium, ensuring an accurate transition temperature is recorded.

-

-

Data Acquisition: Record the conductivity as a function of temperature.

-

Endpoint Determination: Plot conductivity versus temperature. You will observe a gradual increase in conductivity with temperature, followed by a sharp change in the slope (a distinct break or inflection point). This inflection point corresponds to the Krafft temperature. At this temperature, the rapid increase in dissolved monomers and the formation of mobile, charge-carrying micelles cause a sharp rise in conductivity. [10] * Self-Validation: The presence of a clear, sharp inflection point in the plot provides a self-validating endpoint for the measurement. The experiment should be repeated to ensure reproducibility.

Caption: Experimental workflow for equilibrium solubility determination.

Conclusion

The solubility of this compound is a multifaceted property that is critical to its function as a surfactant. It is not a simple, single value but is dynamically influenced by the solvent system, temperature, and composition. A thorough understanding of the underlying principles, particularly the role of the Krafft temperature and micellization, is essential for the effective formulation and application of this compound in scientific and industrial contexts. The protocols provided herein offer a robust framework for researchers to precisely quantify its solubility, ensuring data integrity and enabling the optimization of formulations for drug delivery, cleaning, and materials science applications.

References

-

PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

- Pollard, S. J. T., et al. (2006). Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses. Biotechnology Progress, 22(6), 1613-1618.

-

Abbott, S. (n.d.). Cloud and Krafft points. Practical Surfactants Science. Retrieved from [Link]

- Huang, J.-B., et al. (2000). Vesicle formation of 1:1 cationic and anionic surfactant mixtures in N,N-dimethylformamide and tetrahydrofuran solutions. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 174(3), 403-410.

- Islam, M. N., & Tehrani-Bagha, A. R. (2019). Effect of some potassium salts on the Krafft temperature and related thermodynamic behavior of Cetylpyridinium Bromide (CPB) in aqueous solution. Journal of Molecular Liquids, 284, 46-54.

- Diamond Diagnostics. (2016, April 4). Safety Data Sheet.

-

Cosmetics Info. (n.d.). This compound. Retrieved from [Link]

-

TEGEWA. (2023, October 5). Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective. Retrieved from [Link]

- Manojlović, J. Ž., et al. (2007). The Krafft temperature of surfactant solutions. Journal of the Serbian Chemical Society, 72(10), 987-995.

-

Laboratorio FIRP. (n.d.). SURFACTANTS Types and Uses. Retrieved from [Link]

-

Wikipedia. (n.d.). Krafft temperature. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. diamonddiagnostics.com [diamonddiagnostics.com]

- 3. This compound | C18H29KO3S | CID 23694261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. es.firp-ula.org [es.firp-ula.org]

- 7. researchgate.net [researchgate.net]

- 8. chemijournal.com [chemijournal.com]

- 9. Enhanced solubility of methyl ester sulfonates below their Krafft points in mixed micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

surface tension reduction by potassium dodecylbenzenesulfonate

An In-depth Technical Guide: Mechanism and Application of Potassium Dodecylbenzenesulfonate in Surface Tension Reduction

Abstract

This compound (KDBS) is a potent anionic surfactant widely employed across various scientific and industrial domains. Its efficacy stems from its amphiphilic molecular structure, which enables it to significantly reduce the surface tension of aqueous solutions. This guide provides a detailed exploration of the fundamental principles governing the action of KDBS, from its molecular characteristics to the formation of micelles. We will delve into the core mechanism of surface tension reduction, factors influencing its performance, standardized methodologies for its measurement, and its critical applications in research, pharmaceutical development, and industrial processes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile surfactant.

Introduction to this compound: An Anionic Surfactant

This compound is an organic salt belonging to the linear alkylbenzene sulfonate (LAS) family of surfactants.[1] Surfactants, or surface-active agents, are compounds that lower the surface tension (or interfacial tension) between two liquids, a gas and a liquid, or a liquid and a solid.[2] KDBS is classified as an anionic surfactant because the hydrophilic portion of the molecule is a negatively charged sulfonate group.

The ability to manipulate surface tension is critical in countless applications. In the pharmaceutical industry, it is key to enhancing the solubility and bioavailability of active ingredients.[1] In industrial and household settings, it is the fundamental principle behind the cleaning action of detergents.[3][4] This guide offers a technical deep-dive into the physicochemical properties of KDBS and the mechanisms by which it achieves its powerful surface-active effects.

Molecular Architecture and Physicochemical Properties

The functionality of this compound is a direct result of its amphiphilic nature—a single molecule containing both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[1]

-

Hydrophobic Tail: A 12-carbon alkyl chain attached to a benzene ring (dodecylbenzene). This nonpolar component is repelled by water and readily interacts with other nonpolar substances like oils and greases.

-

Hydrophilic Head: A negatively charged sulfonate group (-SO₃⁻) with a potassium counter-ion (K⁺). This polar, ionic group is readily hydrated and soluble in water.[1]

This dual character dictates its behavior in aqueous solutions, driving its migration to interfaces to minimize the unfavorable interaction between its hydrophobic tail and water molecules.

Caption: Molecular structure of this compound.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | potassium 2-dodecylbenzenesulfonate | [5] |

| CAS Number | 27177-77-1 | [1][4][5] |

| Molecular Formula | C₁₈H₂₉KO₃S | [1][4][5] |

| Molecular Weight | 364.6 g/mol | [1][5][6] |

| Appearance | White or off-white solid; may also be a yellow slurry or clear blue-green liquid | [1][3][7] |

| Solubility | Soluble in water | [1][3] |

The synthesis of KDBS typically involves the sulfonation of dodecylbenzene with sulfur trioxide, followed by neutralization of the resulting dodecylbenzenesulfonic acid with a potassium base such as potassium hydroxide or potassium carbonate.[1][3]

The Core Mechanism: How Surface Tension is Reduced

Surface tension arises from the cohesive forces between liquid molecules.[2] In the bulk of the liquid, each molecule is pulled equally in all directions by neighboring molecules. At the surface, however, molecules are pulled inwards by the molecules below them, creating a state of tension that causes the liquid to minimize its surface area.[8]

The introduction of this compound disrupts this state in a systematic manner:

-

Migration to the Interface: Due to their amphiphilic structure, KDBS molecules spontaneously migrate to the air-water interface. They orient themselves with their hydrophobic dodecylbenzene tails pointing away from the water and into the air, while their hydrophilic sulfonate heads remain immersed in the aqueous phase.[2]

-

Disruption of Cohesive Forces: This alignment of surfactant molecules at the surface wedges them between water molecules. This interferes with the strong cohesive hydrogen bonds that hold the surface water molecules together, effectively reducing the inward pull and lowering the surface tension.[2][8]

-

Saturation and Micelle Formation: As the concentration of KDBS increases, more molecules populate the interface until it becomes fully saturated. Beyond this point, any additional surfactant molecules added to the solution self-assemble into spherical structures within the bulk liquid called micelles .[9][10] This concentration threshold is known as the Critical Micelle Concentration (CMC) .[11] In a micelle, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer shell, interacting with the surrounding aqueous environment.[10]

The surface tension of the solution decreases dramatically as the KDBS concentration rises toward the CMC. Once the CMC is reached and micelles begin to form, the surface tension remains relatively constant at its minimum value, as the interface is already saturated with surfactant monomers.[11]

Caption: Logical workflow of KDBS action with increasing concentration.

Experimental Protocol: Determining the CMC via Tensiometry

The relationship between surfactant concentration and surface tension is a cornerstone of surfactant science. A self-validating experiment to determine the CMC of this compound can be performed using a force tensiometer with the du Noüy ring method. This method measures the force required to pull a platinum-iridium ring through the air-liquid interface.[12][13]

Step-by-Step Methodology

-

Preparation of Stock Solution: Accurately prepare a stock solution of KDBS in deionized water at a concentration significantly above the expected CMC (e.g., 10 mM).

-

Serial Dilutions: Prepare a series of at least 10-15 dilutions from the stock solution, covering a wide concentration range both below and above the expected CMC. A logarithmic dilution series is often most effective.

-

Instrument Setup and Calibration:

-

Set up the force tensiometer according to the manufacturer's instructions.

-

Crucial Step for Trustworthiness: Thoroughly clean the platinum du Noüy ring. This is typically achieved by rinsing with a solvent like acetone, followed by rinsing with deionized water, and then flaming the ring to a red heat in a Bunsen burner flame to burn off any organic residues.[14] This ensures the ring is completely wetted by the solutions (contact angle of zero), which is a fundamental assumption of the measurement.[14]

-

Calibrate the instrument's microbalance.

-

-

Measurement Procedure:

-

Starting with the most dilute solution to minimize cross-contamination, pour the sample into the measurement vessel.

-

Raise the sample platform until the ring is immersed in the liquid.

-

Slowly lower the platform, causing the ring to pull upwards on the liquid surface, forming a meniscus.[12]

-

The instrument records the force, which increases to a maximum just before the liquid lamella breaks.[12] This maximum force is used to calculate the surface tension.

-

Record the surface tension value.

-

Thoroughly clean and dry the ring and vessel between each measurement of a different concentration.

-

-

Data Analysis:

-

Plot the measured surface tension (γ, in mN/m) on the y-axis against the logarithm of the KDBS concentration (log C) on the x-axis.

-

The resulting plot will show two distinct linear regions: a steep decline in surface tension at concentrations below the CMC, and a nearly horizontal plateau at concentrations above the CMC.[11]

-

The CMC is determined from the point of intersection of the two best-fit lines drawn through these regions.

-

Experimental Workflow Diagram

Caption: Workflow for CMC determination using the du Noüy ring method.

Factors Influencing Surfactant Efficacy

The performance of this compound is not static; it is influenced by the physicochemical conditions of the solution. Understanding these factors is critical for optimizing formulations.

-

Electrolytes (Inorganic Salts): The addition of salts like potassium chloride (KCl) or sodium chloride (NaCl) can significantly lower the CMC of anionic surfactants.[9][15] The added cations (e.g., K⁺, Na⁺) partially shield the electrostatic repulsion between the negatively charged sulfonate head groups of the KDBS molecules at the interface and in micelles.[16][17] This reduced repulsion allows the surfactant molecules to pack more tightly at the surface and form micelles at a lower bulk concentration.[17]

-